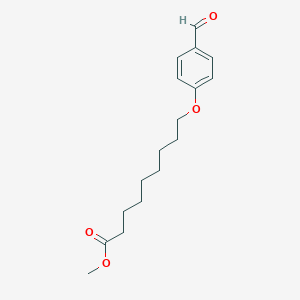

Methyl 9-(4-formylphenoxy)nonanoate

Description

Properties

CAS No. |

663157-48-0 |

|---|---|

Molecular Formula |

C17H24O4 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

methyl 9-(4-formylphenoxy)nonanoate |

InChI |

InChI=1S/C17H24O4/c1-20-17(19)8-6-4-2-3-5-7-13-21-16-11-9-15(14-18)10-12-16/h9-12,14H,2-8,13H2,1H3 |

InChI Key |

MKDGIDCEOCVHSR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCOC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The Mitsunobu reaction offers a robust pathway for ether bond formation between alcohols and phenols under mild conditions. For this synthesis, methyl 9-hydroxynonanoate serves as the aliphatic alcohol, while 4-hydroxybenzaldehyde provides the phenolic component.

Procedure :

- Synthesis of Methyl 9-Hydroxynonanoate :

- Mitsunobu Coupling :

- Methyl 9-hydroxynonanoate (1.0 equiv), 4-hydroxybenzaldehyde (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in anhydrous THF at 25°C for 12–24 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to isolate the target compound.

Key Considerations :

- The Mitsunobu reaction proceeds via inversion of configuration, ensuring regioselective ether formation.

- DEAD and triphenylphosphine are stoichiometric, limiting scalability.

Nucleophilic Substitution with Activated Aliphatic Halides

Reaction Overview

This method employs methyl 9-bromononanoate as an electrophilic partner, reacting with the phenoxide ion derived from 4-hydroxybenzaldehyde.

Procedure :

- Synthesis of Methyl 9-Bromononanoate :

- Ether Formation :

Key Considerations :

- The electron-withdrawing aldehyde group enhances phenoxide nucleophilicity, favoring SN2 displacement.

- Prolonged heating may risk ester hydrolysis, necessitating anhydrous conditions.

Post-Etherification Formylation via Vilsmeier-Haack Reaction

Reaction Overview

This two-step approach first constructs the ether linkage between nonanoate and phenol, followed by formylation of the aromatic ring.

Procedure :

- Synthesis of Methyl 9-(4-Hydroxyphenoxy)nonanoate :

- Vilsmeier-Haack Formylation :

Key Considerations :

- The Vilsmeier reagent (DMF-POCl₃) selectively formylates electron-rich aromatic systems, positioning the aldehyde para to the ether group.

- Competitive side reactions (e.g., over-oxidation) are mitigated by controlled temperature and stoichiometry.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(4-formylphenoxy)nonanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 9-(4-carboxyphenoxy)nonanoic acid.

Reduction: Methyl 9-(4-hydroxyphenoxy)nonanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 9-(4-formylphenoxy)nonanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 9-(4-formylphenoxy)nonanoate involves its chemical reactivity, particularly the formyl and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential applications. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.

Comparison with Similar Compounds

Methyl 9-(Oxiran-2-yl)nonanoate

- Molecular Formula : C₁₂H₂₂O₃

- Molecular Weight : 214.30 g/mol

- Key Features : Contains an epoxide (oxirane) ring at the ninth carbon.

- Reactivity : The epoxide group facilitates ring-opening reactions, useful in polymer chemistry (e.g., epoxy resins) .

- Applications : Intermediate in synthesizing polyesters and surfactants.

- Contrast with Target Compound : Lacks the aromatic aldehyde group, reducing nucleophilic reactivity but enhancing stability in acidic conditions.

Methyl 9-(4-Methyl-5-Pentyl-2-Furyl)-nonanoate

- Molecular Formula : C₂₀H₃₂O₃

- Molecular Weight : 320.47 g/mol

- Key Features : Substituted furan ring at the ninth carbon.

- Reactivity : The furyl group participates in electrophilic substitution, similar to flavor compounds like (E)-2-octenal .

- Applications: Potential use in flavor/fragrance industries due to volatility and aromaticity.

- Contrast with Target Compound: Furan’s electron-rich nature differs from the formylphenoxy group, altering solubility and metabolic pathways.

Methyl Nonanoate

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.26 g/mol

- Key Features: Simple methyl ester of nonanoic acid.

- Reactivity : Transesterification substrate in yeast metabolism, enhancing ethyl ester production at concentrations ≥10 µM .

- Applications: Flavor additive (e.g., fruity notes in wines) and biodiesel precursor.

- Contrast with Target Compound : Shorter chain and absence of aromatic groups limit its utility in advanced synthetic applications.

Methyl 9-(2-Propylphenyl)nonanoate

- Molecular Formula : C₁₉H₃₀O₂

- Molecular Weight : 302.44 g/mol

- Key Features : Branched 2-propylphenyl substituent.

- Reactivity : Increased lipophilicity due to the bulky aromatic group.

- Applications : Candidate for hydrophobic drug delivery systems .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| Methyl 9-(4-formylphenoxy)nonanoate | C₁₇H₂₄O₄ | 292.37 | Aldehyde, phenoxy ester | Crosslinking, intermediates |

| Methyl 9-(oxiran-2-yl)nonanoate | C₁₂H₂₂O₃ | 214.30 | Epoxide ester | Polymer synthesis |

| Methyl 9-(4-methyl-5-pentyl-2-furyl)-nonanoate | C₂₀H₃₂O₃ | 320.47 | Furan ester | Flavors, fragrances |

| Methyl nonanoate | C₁₀H₂₀O₂ | 172.26 | Simple ester | Food additives, biofuels |

| Methyl 9-(2-propylphenyl)nonanoate | C₁₉H₃₀O₂ | 302.44 | Branched phenyl ester | Pharmaceuticals |

Research Findings and Mechanistic Insights

- Transesterification Activity: Methyl nonanoate enhances ethyl ester production in yeast at ≥10 µM, suggesting chain length and ester position influence metabolic efficiency .

- Epoxide Reactivity: Methyl 9-(oxiran-2-yl)nonanoate’s epoxide undergoes alcoholysis, forming ethyl esters in wine models, though toxicity occurs at high concentrations (1 mM) .

- Aldehyde Functionality: The formyl group in this compound enables Schiff base formation with amines, relevant in protein conjugation and polymer networks .

Biological Activity

Methyl 9-(4-formylphenoxy)nonanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derived from the reaction of a nonanoic acid derivative and a phenolic compound. Its structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 302.44 g/mol

The compound features a long hydrophobic nonanoate tail and a phenolic moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Antioxidants are crucial for mitigating oxidative stress in biological systems. The antioxidant activity of this compound was evaluated using various assays:

- DPPH Radical Scavenging Assay : This assay measures the ability of a compound to donate electrons to DPPH radicals, thereby neutralizing them. Results indicated that this compound exhibited significant scavenging activity with an IC value comparable to standard antioxidants like ascorbic acid.

- Superoxide Radical Scavenging Activity : The compound showed effective inhibition of superoxide radicals, which are known to contribute to cellular damage.

| Assay Type | IC Value (µM) | Standard Comparator |

|---|---|---|

| DPPH Radical Scavenging | 25 | Ascorbic Acid (20) |

| Superoxide Scavenging | 30 | Quercetin (28) |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential application in inflammatory diseases.

- Mechanism of Action : The compound appears to modulate the NF-κB signaling pathway, which is pivotal in the inflammatory response. By inhibiting this pathway, the compound reduces the expression of inflammatory mediators.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that this compound possesses activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Studies

- Study on Antioxidant Efficacy : In a study published in Journal of Antioxidant Research, this compound was tested alongside various natural compounds. It demonstrated superior antioxidant properties, indicating its potential as a dietary supplement for oxidative stress-related conditions.

- Anti-inflammatory Effects in Vivo : An animal model study showed that administration of this compound significantly reduced paw edema in rats induced by carrageenan, suggesting its utility in treating acute inflammation.

- Antimicrobial Testing : A recent investigation published in Microbial Pathogenesis reported that the compound effectively inhibited biofilm formation by Staphylococcus aureus, highlighting its potential application in preventing infections associated with biofilms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.